molecular formula C7H13N5 B14331430 6-(Propan-2-yl)pyrimidine-2,4,5-triamine CAS No. 98338-06-8

6-(Propan-2-yl)pyrimidine-2,4,5-triamine

Cat. No.: B14331430
CAS No.: 98338-06-8
M. Wt: 167.21 g/mol
InChI Key: QIEYSPQYYMUFMI-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)pyrimidine-2,4,5-triamine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of three amino groups attached to the pyrimidine ring, with an isopropyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)pyrimidine-2,4,5-triamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,5-triaminopyrimidine with isopropyl halides under basic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)pyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

6-(Propan-2-yl)pyrimidine-2,4,5-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)pyrimidine-2,4,5-triamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, potentially disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Propan-2-yl)pyrimidine-2,4,5-triamine is unique due to the presence of the isopropyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

98338-06-8

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

6-propan-2-ylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C7H13N5/c1-3(2)5-4(8)6(9)12-7(10)11-5/h3H,8H2,1-2H3,(H4,9,10,11,12)

InChI Key

QIEYSPQYYMUFMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC(=N1)N)N)N

Origin of Product

United States

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